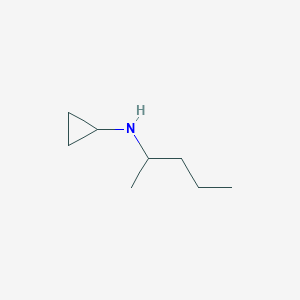

N-(Pentan-2-YL)cyclopropanamine

Description

N-(Pentan-2-YL)cyclopropanamine is a secondary amine featuring a cyclopropane ring substituted with a pentan-2-yl group. Its molecular formula is C₈H₁₇N (cyclopropane: C₃H₅, pentan-2-yl: C₅H₁₁, amine: NH), with a molecular weight of 127.23 g/mol.

While direct synthesis data for this compound is absent in the provided evidence, analogous cyclopropanamine derivatives (e.g., aromatic-substituted variants) are synthesized via palladium-catalyzed coupling or hydrogenation over platinum catalysts . For this compound, plausible routes include:

- Reductive amination of cyclopropanamine with pentan-2-one.

- Nucleophilic substitution between cyclopropanamine and a pentan-2-yl halide.

Potential applications include pharmacological intermediates, given the use of similar amines in mitochondrial ATP inhibitors and other bioactive molecules.

Properties

Molecular Formula |

C8H17N |

|---|---|

Molecular Weight |

127.23 g/mol |

IUPAC Name |

N-pentan-2-ylcyclopropanamine |

InChI |

InChI=1S/C8H17N/c1-3-4-7(2)9-8-5-6-8/h7-9H,3-6H2,1-2H3 |

InChI Key |

REMPMHLNCTVJCL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)NC1CC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N-(Pentan-2-YL)cyclopropanamine with structurally related cyclopropanamine derivatives:

Key Observations:

Stability: Aromatic nitro groups (e.g., in ) may decompose under heat to release toxic gases (e.g., NOₓ), whereas alkyl-substituted variants like the target compound are likely more stable. Synthetic Complexity: Aromatic derivatives often require specialized catalysts (e.g., Pd, Pt) , while alkyl-substituted amines may be synthesized via simpler routes.

Biological Relevance: Compounds like N-(5-(Diethylamino)pentan-2-yl)pyridin-2-amine () are used in mitochondrial inhibitors, suggesting that alkyl-cyclopropanamines could serve as bioactive scaffolds.

Physicochemical Properties

- Solubility: The pentan-2-yl group’s hydrophobicity may reduce water solubility compared to polar derivatives (e.g., nitrophenyl or cyano-substituted amines in ).

- Boiling Point : Estimated to be lower than aromatic analogs due to weaker intermolecular forces (e.g., absence of π-π stacking).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.